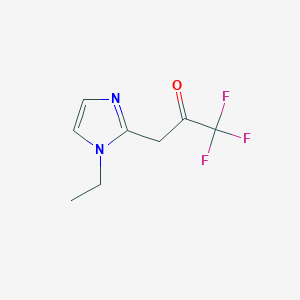
3-(1-Ethyl-1h-imidazol-2-yl)-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1h-imidazol-2-yl)-1,1,1-trifluoropropan-2-one is a compound that features an imidazole ring substituted with an ethyl group and a trifluoromethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1h-imidazol-2-yl)-1,1,1-trifluoropropan-2-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a 1,2-diketone and an aldehyde in the presence of ammonium acetate.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.
Addition of the Trifluoromethyl Ketone Moiety: The trifluoromethyl ketone moiety can be introduced through a nucleophilic substitution reaction using trifluoroacetic anhydride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1h-imidazol-2-yl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl ketone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-(1-Ethyl-1h-imidazol-2-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors involved in various diseases.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: The compound can be used as a probe to study biological processes and pathways, particularly those involving imidazole-containing enzymes.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1h-imidazol-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl ketone moiety can act as an electrophile, reacting with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-imidazole: Lacks the trifluoromethyl ketone moiety, making it less reactive in certain chemical reactions.
3-(1-Methyl-1H-imidazol-2-yl)-1,1,1-trifluoropropan-2-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
Uniqueness
3-(1-Ethyl-1h-imidazol-2-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both the ethyl-substituted imidazole ring and the trifluoromethyl ketone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
3-(1-ethylimidazol-2-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C8H9F3N2O/c1-2-13-4-3-12-7(13)5-6(14)8(9,10)11/h3-4H,2,5H2,1H3 |
InChI Key |
KQFBVXRVOVBXFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


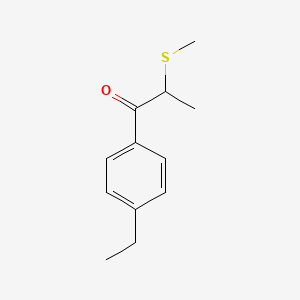
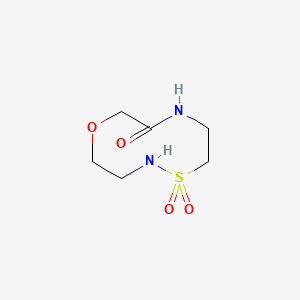
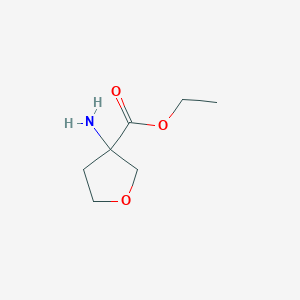
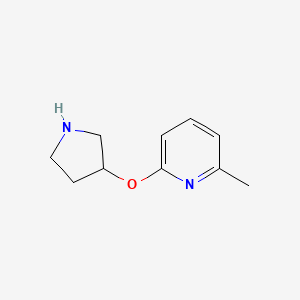
![Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B13522362.png)
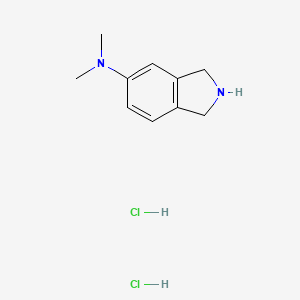

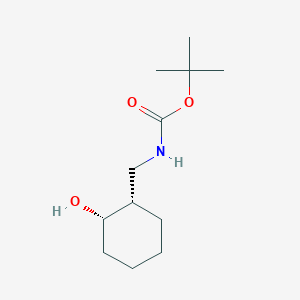
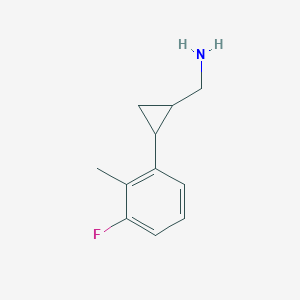
![1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)
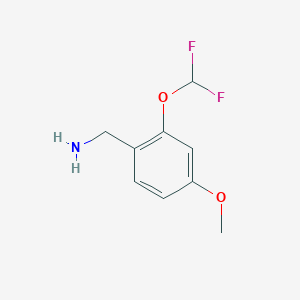
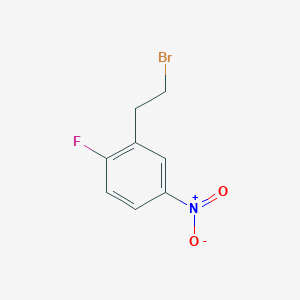

![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
